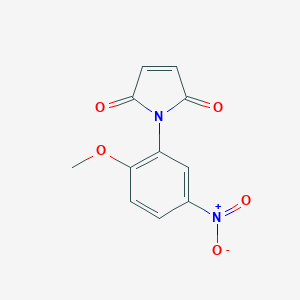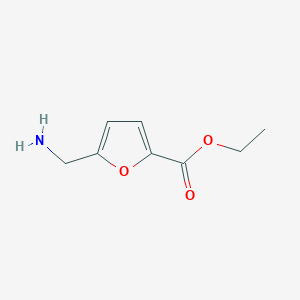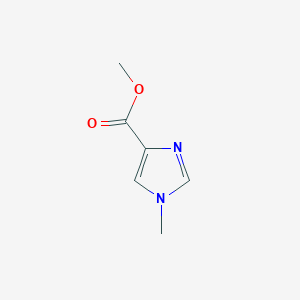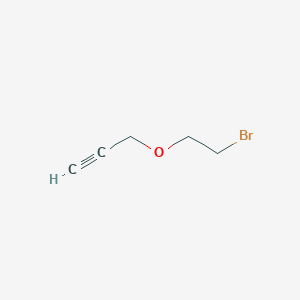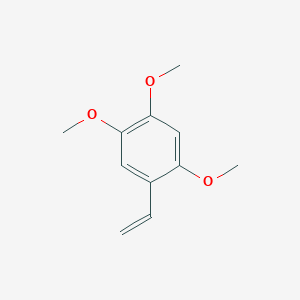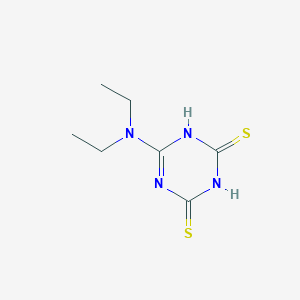
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-, also known as DEDTC, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. DEDTC is a heterocyclic compound that contains a triazine ring and dithione moiety, and it has been synthesized using several methods.
Mechanism Of Action
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- is not fully understood, but it is believed to involve the formation of a complex with metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which may contribute to its biological effects.
Biochemical And Physiological Effects
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been shown to exhibit various biochemical and physiological effects, including antioxidant, antimicrobial, and antiviral activities. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has also been shown to modulate the immune system by enhancing the production of cytokines and stimulating the proliferation of lymphocytes. In addition, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has several advantages for use in lab experiments, including its high stability, low toxicity, and ease of synthesis. However, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- also has some limitations, such as its low solubility in water and the need for careful handling due to its potential to form explosive compounds.
Future Directions
There are several future directions for research on 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in other fields, such as materials science and nanotechnology. Further studies are also needed to elucidate the mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- and its potential side effects in vivo.
Synthesis Methods
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- can be achieved through several methods, including the reaction of 2,4-dichloro-6-(diethylamino)-1,3,5-triazine with sodium sulfide, or the reaction of 2,4-dichloro-6-(diethylamino)-1,3,5-triazine with thiourea in the presence of an alkali metal hydroxide. The yield of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and reagent ratio.
Scientific Research Applications
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been extensively studied for its potential applications in various fields, including analytical chemistry, environmental science, and biomedical research. In analytical chemistry, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been used as a chelating agent for the determination of metal ions in various samples. In environmental science, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been used as a complexing agent for the removal of heavy metals from wastewater. In biomedical research, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
16034-25-6 |
|---|---|
Product Name |
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- |
Molecular Formula |
C7H12N4S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
6-(diethylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C7H12N4S2/c1-3-11(4-2)5-8-6(12)10-7(13)9-5/h3-4H2,1-2H3,(H2,8,9,10,12,13) |
InChI Key |
KRBGYJXDLGSDEX-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)S)S |
SMILES |
CCN(CC)C1=NC(=S)NC(=S)N1 |
Canonical SMILES |
CCN(CC)C1=NC(=S)NC(=S)N1 |
Other CAS RN |
16034-25-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



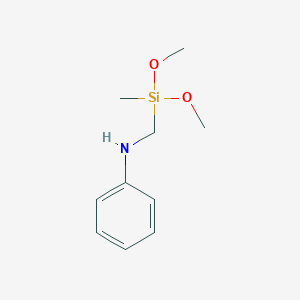
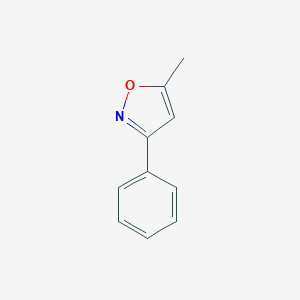
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
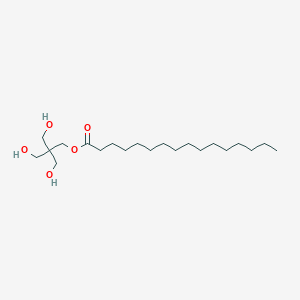
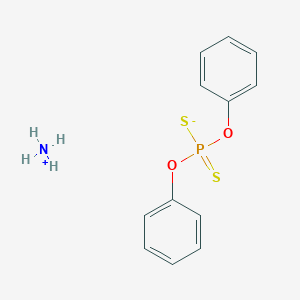

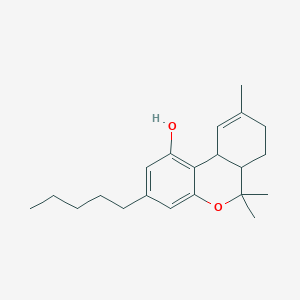
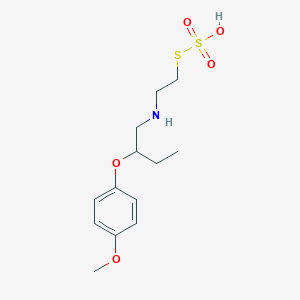
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
